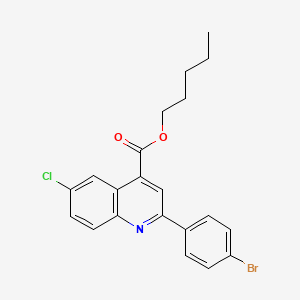

Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Description

Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a pentyl ester group at position 4, a 4-bromophenyl substituent at position 2, and a chlorine atom at position 6 of the quinoline core. Quinoline derivatives are widely studied for their diverse bioactivities, including antimicrobial, anticancer, and insecticidal properties . This compound’s structure combines halogenated aromatic groups and an aliphatic ester chain, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

Molecular Formula |

C21H19BrClNO2 |

|---|---|

Molecular Weight |

432.7 g/mol |

IUPAC Name |

pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

InChI |

InChI=1S/C21H19BrClNO2/c1-2-3-4-11-26-21(25)18-13-20(14-5-7-15(22)8-6-14)24-19-10-9-16(23)12-17(18)19/h5-10,12-13H,2-4,11H2,1H3 |

InChI Key |

PSNQAXWQISPIFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis Building Block :

- This compound can serve as a versatile intermediate in the synthesis of more complex molecules due to its functional groups. The presence of a bromo substituent allows for further modification through cross-coupling reactions, while the ester group can be hydrolyzed or modified to introduce other functionalities.

-

Medicinal Chemistry :

- Quinoline derivatives are known for their biological activities, including antimalarial, antibacterial, and anticancer properties. The specific structure of Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, with its bromophenyl and chloroquinoline moieties, suggests potential applications in developing new drugs targeting specific biological pathways.

-

Pharmaceutical Development :

- The compound's quinoline core is similar to that found in various pharmaceuticals, which have shown efficacy in treating diseases by inhibiting specific enzymes or receptors. Further modification of this compound could lead to the development of new therapeutic agents.

Potential Case Studies

While direct case studies on this compound are not available, related compounds provide insights into potential applications:

- STAT3 Inhibitors : Compounds with similar quinoline structures have been explored as STAT3 inhibitors for cancer treatment, highlighting the potential of quinoline derivatives in oncology .

- 1,3,4-Oxadiazole Derivatives : The incorporation of quinoline moieties into oxadiazole derivatives has shown promise in developing anticancer and antimicrobial agents, demonstrating the versatility of quinoline-based compounds in drug design .

Data Tables

Currently, there are no specific data tables available for this compound. However, related compounds often undergo extensive characterization, including spectroscopic analysis (e.g., NMR, IR) and biological activity assays.

Future Research Directions

Future studies could focus on:

- Synthetic Modifications : Exploring various chemical transformations to introduce new functionalities and assess their impact on biological activity.

- Biological Activity Screening : Evaluating the compound and its derivatives for potential anticancer, antimicrobial, or other therapeutic activities.

- Structure-Activity Relationship (SAR) Studies : Investigating how structural changes affect biological activity to optimize the compound for specific applications.

Mechanism of Action

The mechanism of action of Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations:

- Halogen Effects : Bromine and chlorine atoms in the target compound and third analog may improve binding to biological targets (e.g., enzymes) via halogen bonds, but excessive halogenation (as in the third analog) could lead to toxicity or metabolic instability .

- Steric Effects : The 6-methyl group in the second analog reduces steric hindrance compared to the 6-chloro group in the target compound, which may influence substrate-enzyme interactions .

Research Findings and Implications

Bioactivity Data (Hypothetical Projections)

- Anticancer Potential: Brominated quinolines disrupt mitochondrial function in cancer cells, a pathway likely accessible to the target compound due to its bromophenyl group .

Biological Activity

Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (referred to as PBQC) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of PBQC, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

PBQC is characterized by its unique chemical structure, which includes a quinoline core substituted with a pentyl group and a bromophenyl moiety. The molecular formula for PBQC is , and its molecular weight is approximately 388.7 g/mol. This structural configuration is essential for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of PBQC through various mechanisms:

- Cell Viability Assays : In vitro studies demonstrated that PBQC exhibits significant antiproliferative activity against several cancer cell lines. For instance, it showed an IC50 value of 0.32 μM against the COLO205 colorectal adenocarcinoma cell line and 0.89 μM against the H460 non-small cell lung cancer cell line .

- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is critical for cancer cell division. Molecular docking studies suggest that PBQC binds effectively to the colchicine-binding site on tubulin .

Structure-Activity Relationship (SAR)

The biological activity of PBQC can be attributed to specific structural features:

- Bromophenyl Substitution : The presence of the 4-bromophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

- Chloroquinoline Core : Quinoline derivatives have been extensively studied for their biological activities, including antimalarial and anticancer properties. The chloro substitution at position 6 is believed to play a crucial role in modulating these activities.

Table of Biological Activities

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| PBQC | COLO205 | 0.32 | Tubulin binding |

| PBQC | H460 | 0.89 | Tubulin binding |

| Other Derivatives | HCT-116 (Colon) | 3.3 | PI3Kα inhibition |

| Other Derivatives | Caco-2 (Colorectal) | 8.9 | PI3Kα inhibition |

Case Studies

- In Vitro Studies : A study conducted on various quinoline derivatives, including PBQC, demonstrated that compounds with similar structural motifs exhibited promising anticancer activities across multiple cell lines. The study emphasized the importance of optimizing substituents to enhance efficacy and selectivity against cancer cells .

- In Silico Studies : Computational analyses have been employed to predict the pharmacokinetic profiles of PBQC and its derivatives. These studies suggest favorable absorption and distribution characteristics, with low toxicity profiles observed in preliminary screenings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Pentyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. For example, a Friedländer annulation may be employed using 4-bromobenzaldehyde and a β-keto ester precursor. Subsequent chlorination at the 6-position and esterification with pentanol under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP) can yield the target compound. Yield optimization depends on reaction temperature (80–120°C), solvent choice (e.g., toluene or DMF), and purification via column chromatography .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- FT-IR and NMR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in FT-IR) and aromatic substitution patterns. ¹H NMR can resolve the bromophenyl and chloroquinoline protons, while ¹³C NMR verifies the ester linkage and substituent positions .

- X-ray Crystallography : Single-crystal analysis provides definitive bond lengths, angles, and intermolecular interactions. For analogs like ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene carboxylate, X-ray data revealed planar quinoline systems and non-covalent packing interactions .

Q. What solvent systems are optimal for solubility and stability during in vitro assays?

- Methodological Answer : The compound’s solubility varies with the ester chain length and halogen substituents. For pentyl esters, polar aprotic solvents (e.g., DMSO, DMF) enhance solubility. Stability studies in aqueous buffers (pH 7.4) should include UV-Vis monitoring (200–400 nm) to detect decomposition, with adjustments using co-solvents (e.g., 10% ethanol) to prevent aggregation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer interactions. For analogs, HOMO-LUMO gaps of ~4 eV correlate with stability .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Docking scores (ΔG < -7 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., Ser/Thr kinases) suggest inhibitory potential .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions?

- Methodological Answer : Discrepancies between experimental NMR shifts and computed values (e.g., using GIAO-DFT) may arise from solvent effects or crystal packing. Validate via:

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in Gaussian to account for DMSO or CDCl₃ environments.

- Dynamic Effects : Perform MD simulations to assess conformational flexibility influencing NMR spectra .

Q. How do structural modifications (e.g., halogen substitution, ester chain length) impact bioactivity?

- Methodological Answer :

- Halogen Effects : Bromine at the 4-position enhances lipophilicity (logP > 3.5) and π-stacking with aromatic residues. Chlorine at the 6-position may sterically hinder off-target interactions.

- Ester Chain Optimization : Pentyl esters balance solubility and membrane permeability. Compare with methyl or ethyl analogs via logD7.4 measurements and Caco-2 permeability assays .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Detect impurities (e.g., unreacted precursors) via MS/MS fragmentation patterns.

- NMR Spectroscopy : ¹H-¹³C HSQC can identify diastereomers or regioisomers if chiral centers or positional ambiguities exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.